molecular formula C14H13N3O4 B607531 Formyl Lenalidomide CAS No. 2197414-56-3

Formyl Lenalidomide

Cat. No. B607531
CAS RN: 2197414-56-3
M. Wt: 287.275
InChI Key: ZAKVREDQPOJYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide, also known as Revlimid, is a medication used to treat multiple myeloma, smoldering myeloma, and myelodysplastic syndromes (MDS) . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of lenalidomide nitro precursor, which is helpful in the production of active pharmaceutical ingredients of lenalidomide, was investigated. The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .


Molecular Structure Analysis

Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S (-) and R (+) forms . It has been shown to interact with the ubiquitin E3 ligase cereblon and target this enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 .


Chemical Reactions Analysis

Lenalidomide’s stabilization of the CRBN−CK1α complex is largely due to hydrophobic shielding of intermolecular hydrogen bonds . The increase in AUC and Cmax is dose-proportional, and interindividual variability in plasma exposure is low to moderate .


Physical And Chemical Properties Analysis

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions. Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50%. Lenalidomide has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing .

Scientific Research Applications

Anticancer Drug Synthesis

Formyl Lenalidomide: is a key intermediate in the synthesis of Lenalidomide , an anticancer drug. The compound is utilized in the production of active pharmaceutical ingredients (APIs) for Lenalidomide, which is effective in treating multiple myeloma and certain hematological malignancies . The synthesis involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to prepare the nitro precursor of Lenalidomide .

Optimization of Synthesis Procedures

The experimental design methodology is applied to optimize the synthesis process of Formyl Lenalidomide . This optimization is crucial for increasing the efficiency and yield of the compound, which directly impacts the cost-effectiveness and scalability of Lenalidomide production . Techniques like the Design of Experiments (DoE) are used to fine-tune the reaction conditions .

Development of Green Chemistry Processes

Research has been conducted to develop a scalable and environmentally friendly process for synthesizing Formyl Lenalidomide . This includes the use of platinum group metal-free reduction of nitro groups and the avoidance of chlorine-based solvents, which reduces the generation of hazardous by-products .

Immunomodulatory Drug Research

Formyl Lenalidomide: derivatives are studied for their role as immunomodulatory drugs (IMiDs). These derivatives are significant in the treatment of hematological cancers like multiple myeloma, where they modulate the immune response to target cancer cells .

Proteolysis-Targeting Chimera (PROTAC) Development

Lenalidomide and its derivatives, including Formyl Lenalidomide , are being explored for their potential in PROTAC technology. PROTACs are molecules that cause the degradation of specific proteins, which is a promising strategy for targeting disease-related proteins in cancer therapy .

Safety and Hazards

Lenalidomide is toxic if swallowed and harmful in contact with skin or if inhaled. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

Despite the potent anti-MM activity of lenalidomide, some patients eventually relapse and become lenalidomide-resistant. Drug resistance is one of the greatest challenges of modern oncology and has become the main cause of cancer treatment failures . Future research is needed to fully understand and exploit lenalidomide’s diverse biological effects .

properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKVREDQPOJYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formyl Lenalidomide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Formyl Lenalidomide
Reactant of Route 2
Reactant of Route 2
Formyl Lenalidomide
Reactant of Route 3
Reactant of Route 3
Formyl Lenalidomide
Reactant of Route 4
Reactant of Route 4
Formyl Lenalidomide
Reactant of Route 5
Reactant of Route 5
Formyl Lenalidomide
Reactant of Route 6
Reactant of Route 6
Formyl Lenalidomide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.